n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide is an organic compound with the molecular formula C11H11N3O2 It is characterized by the presence of a carbamoyl group, an ethynyl group, and an aminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide typically involves the reaction of 3-ethynylaniline with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or carbamates.
Scientific Research Applications
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
n-Carbamoyl-2-((3-ethynylphenyl)amino)acetamide: Unique due to the presence of both carbamoyl and ethynyl groups.
n-Carbamoyl-2-((3-phenyl)amino)acetamide: Lacks the ethynyl group, resulting in different reactivity and properties.
n-Carbamoyl-2-((3-ethynylphenyl)amino)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness
The presence of the ethynyl group in this compound imparts unique reactivity and properties compared to other similar compounds. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-carbamoyl-2-(3-ethynylanilino)acetamide |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-4-3-5-9(6-8)13-7-10(15)14-11(12)16/h1,3-6,13H,7H2,(H3,12,14,15,16) |
InChI Key |
FEUSWQXASCNKLH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.